molecular formula C11H11N3 B1606687 5-Methyl-4-phenylpyrimidin-2-amine CAS No. 61541-77-3

5-Methyl-4-phenylpyrimidin-2-amine

Cat. No. B1606687
CAS RN: 61541-77-3
M. Wt: 185.22 g/mol
InChI Key: JVMSDEJRNSSPMM-UHFFFAOYSA-N
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Description

5-Methyl-4-phenylpyrimidin-2-amine is a chemical compound with the CAS Number: 61541-77-3 . It has a molecular weight of 185.23 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-methyl-4-phenyl-2-pyrimidinamine . The InChI code is 1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) .


Physical And Chemical Properties Analysis

The compound has a melting point range of 181-183 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

  • Summary of Application: Pyrrolo[2,3-d]pyrimidine derivatives, such as compound 5k, have been identified as potential multi-targeted kinase inhibitors and apoptosis inducers . These compounds have shown promising cytotoxic effects against different cancer cell lines .
  • Methods of Application: The compounds were synthesized in three steps with high yields . The synthesized compounds were then tested against four different cancer cell lines .
  • Results: Among the synthesized compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . It was found to induce cell cycle arrest and apoptosis in HepG2 cells .

2. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

  • Summary of Application: New pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized from 5-acetyl-4-aminopyrimidines . These compounds are of interest due to their wide range of biological activity .
  • Methods of Application: The compounds were synthesized by heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety were involved in the cyclization .
  • Results: The synthesized compounds were transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

3. Antitrypanosomal and Antiplasmodial Activities

  • Summary of Application: Certain 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
  • Methods of Application: The compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . They were then tested for their in vitro activities using microplate assays .
  • Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

4. Inhibition of Human Glycogen Synthase Kinase 3

  • Summary of Application: Certain (5-imidazol-2-yl-4-phenylpyrimidin-2-yl) [2- (2-pyridylamino)ethyl]amine analogues have been found to inhibit human glycogen synthase kinase 3 (GSK3) . GSK3 is a potential target for the development of new antidiabetic agents .
  • Methods of Application: A variety of substitution patterns were explored through efficient synthetic routes .
  • Results: The analogues were found to inhibit GSK3, suggesting potential antidiabetic activity .

5. Antitrypanosomal and Antiplasmodial Activities

  • Summary of Application: Certain 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds have been tested against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
  • Methods of Application: The compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . They were then tested for their in vitro activities using microplate assays .
  • Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

6. Inhibition of Human Glycogen Synthase Kinase 3

  • Summary of Application: Certain (5-imidazol-2-yl-4-phenylpyrimidin-2-yl) [2- (2-pyridylamino)ethyl]amine analogues have been found to inhibit human glycogen synthase kinase 3 (GSK3) . GSK3 is a potential target for the development of new antidiabetic agents .
  • Methods of Application: A variety of substitution patterns were explored through efficient synthetic routes .
  • Results: The analogues were found to inhibit GSK3, suggesting potential antidiabetic activity .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-methyl-4-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMSDEJRNSSPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311943
Record name 5-methyl-4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenylpyrimidin-2-amine

CAS RN

61541-77-3
Record name MLS003115292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-4-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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